Cas no 18774-50-0 (2-Aminobenzo[b]thiophene-3-carboxylic acid)

2-Aminobenzo[b]thiophene-3-carboxylic acid is a heterocyclic compound featuring both amino and carboxylic acid functional groups on a benzo[b]thiophene scaffold. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of reactive sites allows for further functionalization, enabling the synthesis of complex molecules. Its benzo[b]thiophene core contributes to enhanced stability and potential biological activity, making it valuable in medicinal chemistry research. The compound is typically used in the preparation of fused heterocycles and as a building block for bioactive molecules. Proper handling and storage are recommended due to its sensitivity to light and moisture.
2-Aminobenzo[b]thiophene-3-carboxylic acid structure
18774-50-0 structure
商品名:2-Aminobenzo[b]thiophene-3-carboxylic acid
CAS番号:18774-50-0
MF:C9H7NO2S
メガワット:193.222380876541
MDL:MFCD20638666
CID:2140311
PubChem ID:17937611

2-Aminobenzo[b]thiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-1-benzothiophene-3-carboxylic acid
    • 2-aminobenzo[b]thiophene-3-carboxylic acid
    • Benzo[b]thiophene-3-carboxylic acid, 2-amino-
    • KFVFYVHYWICGOY-UHFFFAOYSA-N
    • 2-Aminobenzo[b]thiophene-3-carboxylic acid
    • MDL: MFCD20638666
    • インチ: 1S/C9H7NO2S/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4H,10H2,(H,11,12)
    • InChIKey: KFVFYVHYWICGOY-UHFFFAOYSA-N
    • ほほえんだ: S1C(=C(C(=O)O)C2C=CC=CC1=2)N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 91.6

2-Aminobenzo[b]thiophene-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-143486-1.0g
2-amino-1-benzothiophene-3-carboxylic acid
18774-50-0 95%
1g
$0.0 2023-06-06
Enamine
EN300-143486-0.5g
2-amino-1-benzothiophene-3-carboxylic acid
18774-50-0 95%
0.5g
$847.0 2023-02-15
Enamine
EN300-143486-5.0g
2-amino-1-benzothiophene-3-carboxylic acid
18774-50-0 95%
5.0g
$3147.0 2023-02-15
Enamine
EN300-143486-10.0g
2-amino-1-benzothiophene-3-carboxylic acid
18774-50-0 95%
10.0g
$4667.0 2023-02-15
Enamine
EN300-143486-10000mg
2-amino-1-benzothiophene-3-carboxylic acid
18774-50-0 95.0%
10000mg
$4667.0 2023-09-29
Enamine
EN300-143486-500mg
2-amino-1-benzothiophene-3-carboxylic acid
18774-50-0 95.0%
500mg
$847.0 2023-09-29
1PlusChem
1P002GXC-1g
Benzo[b]thiophene-3-carboxylic acid, 2-amino-
18774-50-0 95%
1g
$1405.00 2024-06-17
Aaron
AR002H5O-100mg
Benzo[b]thiophene-3-carboxylic acid, 2-amino-
18774-50-0 95%
100mg
$542.00 2025-02-14
A2B Chem LLC
AB14448-250mg
Benzo[b]thiophene-3-carboxylic acid, 2-amino-
18774-50-0 95%
250mg
$602.00 2024-04-20
Aaron
AR002H5O-2.5g
Benzo[b]thiophene-3-carboxylic acid, 2-amino-
18774-50-0 95%
2.5g
$2950.00 2025-02-14

2-Aminobenzo[b]thiophene-3-carboxylic acid 関連文献

2-Aminobenzo[b]thiophene-3-carboxylic acidに関する追加情報

Comprehensive Overview of 2-Aminobenzo[b]thiophene-3-carboxylic acid (CAS No. 18774-50-0)

2-Aminobenzo[b]thiophene-3-carboxylic acid (CAS No. 18774-50-0) is a heterocyclic organic compound featuring a benzo[b]thiophene core with an amino group at the 2-position and a carboxylic acid at the 3-position. This unique structure makes it a valuable intermediate in pharmaceutical and material science research. The compound's benzo[b]thiophene scaffold is widely recognized for its role in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. Researchers are increasingly exploring its potential in small-molecule therapeutics due to its ability to modulate biological pathways.

In recent years, the demand for heterocyclic building blocks like 2-Aminobenzo[b]thiophene-3-carboxylic acid has surged, driven by advancements in medicinal chemistry and high-throughput screening. The compound's carboxylic acid functionality allows for versatile derivatization, enabling the synthesis of amides, esters, and other derivatives. This flexibility aligns with the growing trend of fragment-based drug design, where researchers seek modular components to optimize drug candidates. Additionally, its amino group provides a handle for further functionalization, making it a key player in combinatorial chemistry libraries.

The compound's relevance extends beyond pharmaceuticals. In materials science, 2-Aminobenzo[b]thiophene-3-carboxylic acid is investigated for its potential in organic semiconductors and conductive polymers. Its conjugated system and electron-rich thiophene ring contribute to charge transport properties, a hot topic in optoelectronic device development. With the rise of green chemistry, researchers are also exploring eco-friendly synthesis routes for this compound, addressing concerns about sustainable production methods.

Frequently asked questions about 2-Aminobenzo[b]thiophene-3-carboxylic acid include its solubility profile, stability under various conditions, and compatibility with common coupling reagents. These queries reflect the compound's practical challenges in laboratory settings. Recent studies highlight its use in peptide mimetics and bioconjugation, areas gaining traction in targeted drug delivery systems. Analytical techniques like HPLC purification and mass spectrometry characterization are often discussed in relation to this compound, underscoring the importance of quality control in its application.

From a regulatory standpoint, 2-Aminobenzo[b]thiophene-3-carboxylic acid is not classified as hazardous, making it accessible for research purposes. However, proper handling protocols are recommended due to its fine powder form. The compound's structure-activity relationships (SAR) are a subject of ongoing investigation, particularly in the context of structure-based drug design. As computational tools like molecular docking become more sophisticated, researchers are leveraging this compound's scaffold to predict interactions with biological targets.

In conclusion, 2-Aminobenzo[b]thiophene-3-carboxylic acid (CAS No. 18774-50-0) represents a multifaceted tool in modern chemistry. Its applications span from drug discovery to advanced materials, reflecting the interdisciplinary nature of contemporary research. With the pharmaceutical industry's focus on precision medicine and the materials sector's push for next-generation electronics, this compound is poised to remain a subject of significant scientific interest.

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